2,2'-Methylenebis(6-cyclooctyl-p-cresol)

Description

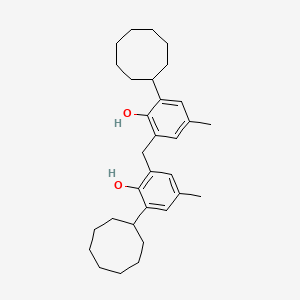

Structure

3D Structure

Propriétés

Numéro CAS |

93893-71-1 |

|---|---|

Formule moléculaire |

C31H44O2 |

Poids moléculaire |

448.7 g/mol |

Nom IUPAC |

2-cyclooctyl-6-[(3-cyclooctyl-2-hydroxy-5-methylphenyl)methyl]-4-methylphenol |

InChI |

InChI=1S/C31H44O2/c1-22-17-26(30(32)28(19-22)24-13-9-5-3-6-10-14-24)21-27-18-23(2)20-29(31(27)33)25-15-11-7-4-8-12-16-25/h17-20,24-25,32-33H,3-16,21H2,1-2H3 |

Clé InChI |

UENGFOPWDIIZTB-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C(=C1)C2CCCCCCC2)O)CC3=C(C(=CC(=C3)C)C4CCCCCCC4)O |

Origine du produit |

United States |

Synthetic Methodologies and Reaction Pathways for 2,2 Methylenebis 6 Cyclooctyl P Cresol

Condensation Reactions in the Synthesis of Bis-Phenolic Compounds

The formation of the methylene (B1212753) linkage between two phenolic units is a classic and widely used transformation in organic synthesis, central to the production of various bis-phenolic compounds, including antioxidants and phenolic resins.

The most common and industrially practiced method for synthesizing 2,2'-methylenebis-phenols is the acid-catalyzed condensation of the corresponding substituted phenol (B47542) with formaldehyde (B43269). youtube.com In this case, two equivalents of 6-cyclooctyl-p-cresol are reacted with one equivalent of formaldehyde in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid.

The reaction involves the electrophilic attack of a protonated formaldehyde equivalent onto the electron-rich aromatic ring of 6-cyclooctyl-p-cresol. The substitution occurs at the vacant ortho position relative to the powerful activating hydroxyl group, leading to the formation of a hydroxymethyl intermediate. This intermediate is then protonated and loses water to form a benzylic carbocation, which rapidly undergoes a second electrophilic aromatic substitution with another molecule of 6-cyclooctyl-p-cresol to yield the final methylene-bridged product. The reaction temperature is typically controlled to prevent unwanted side reactions and polymerization. youtube.com

As an alternative to aqueous formaldehyde, which can sometimes lead to complex reaction mixtures, acetal (B89532) derivatives like dimethoxymethane (B151124) (DMM, also known as methylal) can serve as effective methylene donors. dicp.ac.cnwikipedia.org DMM can be considered a "masked" form of formaldehyde and offers advantages in terms of handling and reaction control in non-aqueous media.

In the presence of an acid catalyst, DMM is hydrolyzed in situ or directly activated to generate the same electrophilic species as formaldehyde, which then participates in the condensation reaction. The use of DMM can lead to cleaner reactions and easier product purification. wikipedia.org This route is part of a broader strategy in organic synthesis to use stable precursors for reactive species.

The formation of the methylene bridge in bis-phenols under acidic conditions follows a well-established electrophilic aromatic substitution pathway. The key steps are:

Generation of the Electrophile : The aldehyde (e.g., formaldehyde) or its acetal derivative is activated by the acid catalyst. Protonation of the carbonyl oxygen of formaldehyde creates a highly electrophilic hydroxymethyl cation, [CH₂OH]⁺.

First Electrophilic Attack : The electron-rich ring of the phenol (6-cyclooctyl-p-cresol) attacks the hydroxymethyl cation. The hydroxyl group of the phenol directs the substitution primarily to the vacant ortho position. This step forms a hydroxymethylated phenol derivative.

Formation of the Benzylic Carbocation : The newly formed hydroxymethyl group is protonated by the acid catalyst, followed by the elimination of a water molecule. This generates a resonance-stabilized benzylic carbocation.

Second Electrophilic Attack : This highly reactive carbocation is then attacked by a second molecule of the phenol derivative, completing the formation of the methylene bridge and yielding the final bis-phenol product. Regeneration of the acid catalyst occurs upon loss of a proton from the intermediate.

This mechanism is fundamental to the synthesis of phenol-formaldehyde resins and a wide range of bis-phenolic compounds. mdpi.com

Innovations in Synthetic Protocols for 2,2'-Methylenebis(6-cyclooctyl-p-cresol)

Recent advancements in chemical synthesis have focused on improving the efficiency, safety, and environmental footprint of established industrial processes.

The principles of green chemistry are increasingly being applied to the synthesis of phenolic antioxidants. For the synthesis of 2,2'-Methylenebis(6-cyclooctyl-p-cresol), this involves several potential improvements over traditional methods that use strong mineral acids.

Heterogeneous Catalysis : Replacing homogeneous acid catalysts like sulfuric acid with solid acid catalysts (e.g., zeolites, montmorillonite (B579905) clays, or sulfonic acid-functionalized resins) is a key innovation. Solid acids are non-corrosive, easily separated from the reaction mixture by simple filtration, and can often be regenerated and reused, which minimizes waste and simplifies product purification. Such catalysts can be employed in both the initial alkylation of p-cresol (B1678582) and the subsequent condensation step.

Alternative Solvents : Exploring the use of greener solvents or even solvent-free conditions can significantly reduce the environmental impact of the synthesis.

Enzymatic Synthesis : While still an emerging area, enzyme-catalyzed polymerization of phenols using enzymes like laccase represents a frontier in green chemistry for creating phenolic compounds. researchgate.net This approach operates under mild conditions in aqueous media.

Achieving high yield and selectivity for the desired product requires careful optimization of various reaction parameters. For the two-step synthesis of 2,2'-Methylenebis(6-cyclooctyl-p-cresol), optimization would be critical at both the alkylation and condensation stages. Research on analogous compounds provides insight into the key variables. researchgate.net

The following table, based on data for similar alkylation and condensation reactions, illustrates the parameters typically optimized:

| Parameter | Alkylation of p-cresol with Cycloalkene | Condensation of Alkyl-p-cresol with Formaldehyde | Rationale for Optimization |

| Catalyst Type | p-Toluenesulfonic acid, Zeolites, Ionic Liquids | Sulfuric acid, Benzenesulfonic acid, Solid Acids | Catalyst choice affects reaction rate, selectivity (ortho vs. para alkylation), and potential for side reactions. Solid acids are preferred for environmental reasons. |

| Catalyst Conc. (% wt) | 5 - 15% | 0.5 - 2.0% | Higher concentrations can increase reaction rate but may also promote undesirable polymerization or side reactions. |

| Molar Ratio (Cresol:Reagent) | 4:1 to 10:1 (Cresol:Alkene) | 2:1 to 2.2:1 (Cresol:Formaldehyde) | An excess of cresol (B1669610) in alkylation minimizes dialkylation. A slight excess in condensation ensures complete consumption of formaldehyde. |

| Temperature (°C) | 80 - 140°C | 60 - 100°C | Temperature must be high enough for a reasonable reaction rate but low enough to prevent thermal degradation and unwanted side products. |

| Reaction Time (h) | 2 - 8 h | 2 - 6 h | Sufficient time is needed for the reaction to reach completion, but prolonged times can lead to lower selectivity. |

Strategies for Enhancing Product Purity and Yield

The synthesis of 2,2'-methylenebis(6-alkyl-p-cresol) compounds typically involves the condensation reaction of a 2-alkyl-p-cresol with a formaldehyde source, often in the presence of an acid catalyst. The purity and yield of the final product, 2,2'-Methylenebis(6-cyclooctyl-p-cresol), are highly dependent on several key reaction parameters. Optimizing these parameters is crucial for minimizing the formation of impurities and maximizing the output of the desired product.

Key strategies for enhancing product purity and yield include the careful selection of reactants, catalysts, solvents, and reaction temperature. For instance, the use of acetals like dimethylformal or diethylformal as the methylene source, instead of aqueous formaldehyde, can lead to higher yields (up to 98%) and purer products, while also allowing for continuous production processes without the formation of wastewater. google.com

The choice of catalyst is also critical. While strong acids like sulfuric acid can be effective, they may also promote side reactions, leading to a less pure product and lower yield. The reaction temperature must be carefully controlled; for example, in the synthesis of the analogous 2,2'-methylenebis(6-cyclohexyl-4-methylphenol), temperatures around 70-80°C have been shown to provide a good balance between reaction rate and selectivity.

The following table, based on data for the synthesis of a similar compound, illustrates how varying reaction conditions can impact the yield and purity of the crude product before purification.

Table 1: Influence of Reaction Parameters on the Synthesis of an Analogous Bisphenol Compound

| Reactant 1 | Formaldehyde Source | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Crude Product Purity (%) | Final Yield after Recrystallization (%) |

|---|---|---|---|---|---|---|---|

| 2-cyclohexyl-p-cresol | 35% aq. solution | Methanesulfonic acid | Water | 70 | 4 | >99 (by HPLC) | 87.5 |

| 2-cyclohexyl-p-cresol | 40% aq. solution | Sulfuric acid | Water | 90 | 4 | ~70 (by HPLC) | 32.0 |

This data is adapted from a patent for the synthesis of 2,2'-methylenebis(6-cyclohexyl-4-methylphenol) and is presented for illustrative purposes.

Isolation and Purification Techniques for Synthesized 2,2'-Methylenebis(6-cyclooctyl-p-cresol)

Following the synthesis, the crude 2,2'-Methylenebis(6-cyclooctyl-p-cresol) must be isolated and purified to remove unreacted starting materials, catalyst residues, and by-products. The primary methods for purification of this class of compounds are recrystallization and chromatographic techniques.

Recrystallization is a widely used and effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities remain soluble or insoluble at all temperatures. For large, nonpolar molecules like 2,2'-methylenebis(6-alkyl-p-cresol)s, common recrystallization solvents include hydrocarbons and mixtures containing a polar solvent.

Commonly employed solvent systems for the recrystallization of similar phenolic compounds include:

n-Hexane/Acetone

n-Hexane/Tetrahydrofuran

Ethanol/Water

Toluene

For example, in the purification of 2,2'-methylenebis(6-cyclohexyl-4-methylphenol), cyclohexane (B81311) has been successfully used as a recrystallization solvent, yielding a final product with a purity of ≥99.0% as determined by High-Performance Liquid Chromatography (HPLC). The crude product is typically dissolved in the hot solvent, filtered to remove any insoluble impurities, and then allowed to cool slowly to form crystals. The purified crystals are then collected by filtration. Multiple recrystallizations may be necessary to achieve the desired level of purity.

Chromatographic Techniques , particularly High-Performance Liquid Chromatography (HPLC), are powerful tools for both the analysis and purification of bisphenols. arcjournals.orgrsc.org For purification, preparative HPLC can be employed to separate the target compound from closely related impurities.

A typical HPLC method for the analysis and potential preparative separation of a similar compound, 2,2'-Methylenebis(6-cyclopentyl-p-cresol), utilizes a reverse-phase (RP) C18 column. arcjournals.org The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous component, sometimes with a small amount of acid like phosphoric acid or formic acid to improve peak shape. arcjournals.org This method is scalable and can be adapted for the isolation of impurities in preparative separation. arcjournals.org

Gas chromatography (GC) coupled with a mass spectrometer (MS) is another analytical method that can be used to determine the purity of the final product. rsc.org

The table below outlines a typical HPLC setup for the analysis of a related bisphenol, which can be adapted for the purification of 2,2'-Methylenebis(6-cyclooctyl-p-cresol).

Table 2: Illustrative HPLC Conditions for Bisphenol Analysis

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 |

| Mobile Phase | Acetonitrile and Water with Phosphoric Acid |

| Detection | UV-Vis or Mass Spectrometry (MS) |

| Application | Analytical determination of purity and scalable for preparative separation |

This data is based on methods for analyzing 2,2'-Methylenebis(6-cyclopentyl-p-cresol) and other phenolic compounds. arcjournals.org

Mentioned Chemical Compounds

| Chemical Name |

| 2,2'-Methylenebis(6-cyclooctyl-p-cresol) |

| 2,2'-methylenebis(6-cyclohexyl-p-cresol) |

| 2,2'-methylenebis(6-alkyl-p-cresol) |

| 2-alkyl-p-cresol |

| Formaldehyde |

| Dimethylformal |

| Diethylformal |

| Sulfuric acid |

| 2-cyclohexyl-p-cresol |

| Methanesulfonic acid |

| 2,2'-methylenebis(6-cyclohexyl-4-methylphenol) |

| n-Hexane |

| Acetone |

| Tetrahydrofuran |

| Ethanol |

| Water |

| Toluene |

| Cyclohexane |

| 2,2'-Methylenebis(6-cyclopentyl-p-cresol) |

| Acetonitrile |

| Phosphoric acid |

| Formic acid |

Molecular Structure and Electronic Properties: Foundations of Antioxidant Activity

Detailed Structural Elucidation of 2,2'-Methylenebis(6-cyclooctyl-p-cresol)

The three-dimensional arrangement of atoms in 2,2'-Methylenebis(6-cyclooctyl-p-cresol) is fundamental to its function. The molecule is a symmetrical bisphenol, meaning it consists of two identical phenol (B47542) units linked together.

The core of the molecule consists of two p-cresol (B1678582) (4-methylphenol) units. These phenolic rings are the functional heart of the antioxidant. They are linked at the ortho position (carbon 2) relative to the hydroxyl group by a methylene (B1212753) (-CH₂-) bridge. This specific linkage creates a "bis-cresol" structure. This arrangement forces the two phenolic rings into a specific, non-planar orientation relative to each other. The methylene bridge provides flexibility, allowing the molecule to adopt various conformations, but the inherent steric hindrance between the two rings prevents a fully planar arrangement. This defined spatial relationship is crucial for the molecule's antioxidant activity and solubility in various substrates.

Positioned at the second ortho position (carbon 6) of each phenolic ring is a large, non-planar cyclooctyl group. These bulky aliphatic substituents are a defining feature of this class of antioxidants and serve several critical functions:

Steric Hindrance : The primary role of the cyclooctyl groups is to provide steric hindrance around the phenolic hydroxyl (-OH) groups. This "shielding" prevents the hydroxyl groups from engaging in undesirable side reactions while still allowing them to interact with and neutralize small, highly reactive free radicals. researchgate.net It also contributes to the stability of the phenoxyl radical formed after hydrogen donation, preventing it from initiating new oxidation chains. researchgate.net

Lipophilicity : The hydrocarbon nature of the cyclooctyl groups increases the molecule's lipophilicity (oil-loving nature). This is a critical property for its application in plastics, rubbers, and lubricants, as it ensures the antioxidant remains dissolved and well-dispersed within the host material rather than migrating to the surface. nih.gov

The antioxidant capability of 2,2'-Methylenebis(6-cyclooctyl-p-cresol) is directly attributable to the two phenolic hydroxyl (-OH) groups. These groups act as hydrogen donors. In the presence of a free radical (R•), which is an unstable species with an unpaired electron, the phenolic hydroxyl group donates its hydrogen atom to neutralize the radical, forming a stable, non-radical species (RH). pan.olsztyn.pl

Reaction: Ar-OH + R• → Ar-O• + RH

Upon donating the hydrogen atom, the phenol is converted into a phenoxyl radical (Ar-O•). Due to the structural features of the molecule—specifically the electron-donating methyl group and the steric shielding from the cyclooctyl groups—this resulting phenoxyl radical is highly stabilized. Its stability is a key factor; a stabilized radical is less reactive and unlikely to propagate the oxidation chain reaction itself. This process effectively breaks the cycle of autoxidation.

Theoretical and Computational Chemistry Approaches to Antioxidant Functionality

To quantitatively understand and predict the antioxidant potential of phenolic compounds, theoretical and computational chemistry methods are invaluable. These approaches provide insight into the energetic and electronic properties that govern radical scavenging activity. nih.gov

A primary indicator of the effectiveness of a phenolic antioxidant is the O-H Bond Dissociation Enthalpy (BDE). The BDE represents the energy required to break the O-H bond homolytically to form a hydrogen atom and a phenoxyl radical. pan.olsztyn.pl A lower BDE value indicates a weaker O-H bond, meaning the hydrogen atom can be donated more easily to a free radical. pan.olsztyn.pl This facilitates a faster scavenging reaction.

The antioxidant activity is a delicate balance: the BDE must be low enough to react efficiently with harmful radicals (like peroxyl radicals, LOO•), but not so low that the phenol reacts with oxygen or other stable molecules. pan.olsztyn.pl

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate BDEs. nih.govacs.org While experimental BDE data for 2,2'-Methylenebis(6-cyclooctyl-p-cresol) is not published, calculations for similar phenolic structures provide a strong basis for estimation. The electronic effects of the alkyl substituents and the methylene bridge are the primary determinants of the BDE.

| Compound | Calculated BDE (kcal/mol) | Reference |

|---|---|---|

| Phenol | ~86.7 - 87.7 | nih.gov |

| p-Cresol (4-methylphenol) | ~85.0 - 86.0 | nist.gov |

| 2,6-di-tert-butylphenol | ~80.0 - 81.0 | pan.olsztyn.pl |

The data shows that electron-donating groups (like the methyl group in p-cresol) and steric hindrance (from tert-butyl groups) tend to lower the O-H BDE compared to unsubstituted phenol, thereby enhancing antioxidant activity. It is expected that 2,2'-Methylenebis(6-cyclooctyl-p-cresol) would exhibit a similarly low BDE, characteristic of an efficient hydrogen-donating antioxidant.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO (Highest Occupied Molecular Orbital) : The energy of the HOMO (EHOMO) is related to the molecule's ability to donate an electron. A higher EHOMO value suggests that the molecule is a better electron donor. For antioxidants, a higher HOMO energy facilitates the initial step in some antioxidant mechanisms, like single-electron transfer (SET). nih.gov The HOMO in phenolic antioxidants is typically localized on the phenolic ring and the oxygen atom, indicating this is the region of highest electron density and the most likely site of reaction with electron-accepting species (electrophiles). researchgate.net

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of chemical stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity, as it takes less energy to excite an electron from the HOMO to the LUMO. nih.gov Effective antioxidants often possess a relatively high HOMO energy and a small HOMO-LUMO gap, indicating a propensity to donate electrons or hydrogen atoms. researchgate.net

Structure-Activity Relationships (SAR) in Hindered Phenols

The relationship between the chemical structure of hindered phenolic compounds and their antioxidant activity is a well-studied area. semanticscholar.org The effectiveness of these antioxidants is not merely a function of the phenolic hydroxyl group but is intricately modulated by the nature and position of the substituents on the aromatic ring. researchgate.net

Five key factors are known to influence the antioxidant activities of phenolic compounds:

The stability of the phenoxy radical formed after hydrogen atom donation. researchgate.net

The number of hydrogen atoms each molecule can donate. researchgate.net

The rate at which the phenol donates a hydrogen atom. researchgate.net

The ease with which the resulting phenoxy radical can react with other active free radicals. researchgate.net

The potential for the formation of new antioxidant species from the initial molecule. researchgate.net

Impact of Substituent Bulkiness and Electronic Effects on Hydrogen Atom Transfer

The rate of hydrogen atom transfer (HAT) from the phenolic hydroxyl group to a free radical is a critical determinant of antioxidant activity. This rate is significantly influenced by the steric and electronic properties of the substituents on the phenol ring.

Electronic Effects: Electron-donating groups (EDGs) at the ortho and para positions of the phenol ring can increase the rate of HAT. acs.org These groups donate electron density to the aromatic ring, which in turn weakens the O-H bond of the hydroxyl group. A weaker O-H bond has a lower bond dissociation enthalpy (BDE), making the hydrogen atom easier to abstract by a radical. nih.gov In 2,2'-Methylenebis(6-cyclooctyl-p-cresol), the methyl group in the para position (p-cresol) acts as an electron-donating group, enhancing its antioxidant potential.

Substituent Bulkiness: The size of the alkyl groups at the ortho positions also affects the HAT process. While very large groups can sterically hinder the approach of the free radical to the hydroxyl group, they are crucial for stabilizing the resulting phenoxy radical. The cyclooctyl group in 2,2'-Methylenebis(6-cyclooctyl-p-cresol) is a bulky substituent that contributes to this effect.

| Substituent Type (Position) | Effect on O-H Bond Dissociation Enthalpy (BDE) | Effect on Hydrogen Atom Transfer (HAT) Rate | Example |

|---|---|---|---|

| Electron-Donating Group (para) | Decreases BDE | Increases HAT Rate | p-Cresol |

| Electron-Withdrawing Group (para) | Increases BDE | Decreases HAT Rate | p-Nitrophenol |

| Bulky Alkyl Group (ortho) | Slight effect on BDE | Can modulate HAT rate via steric effects | 2,6-di-tert-butylphenol |

Steric Hindrance and its Modulation of Antioxidant Efficacy

Steric hindrance, provided by bulky substituents at the ortho positions to the hydroxyl group, is a defining feature of hindered phenolic antioxidants and is essential for their high efficiency. researchgate.net In 2,2'-Methylenebis(6-cyclooctyl-p-cresol), the cyclooctyl groups provide significant steric hindrance.

This steric shielding serves two primary purposes:

Selectivity: It allows the phenolic hydroxyl group to react with small, highly reactive free radicals (like peroxyl radicals) while preventing it from reacting with larger, less reactive molecules or undergoing self-reaction.

Radical Stability: It protects the phenoxy radical, formed after hydrogen donation, from further undesirable reactions that could lead to the formation of colored byproducts or regenerate pro-oxidant species. researchgate.net

The degree of steric hindrance can be fine-tuned to optimize antioxidant performance. For instance, phenols with lower steric hindrance, such as those with a methyl group at one ortho position, may react faster with radicals but form less stable phenoxy radicals. researchgate.net Conversely, excessively bulky groups might slow down the desired reaction with free radicals. The cyclooctyl group in the title compound represents a balance, providing substantial hindrance to ensure stability without excessively impeding its radical scavenging function.

Factors Influencing the Stability of Phenoxy Radicals

Resonance Delocalization: The unpaired electron on the oxygen atom can be delocalized into the aromatic pi-system. This resonance spreads the radical character over the entire molecule, increasing its stability. youtube.com

Steric Shielding: As mentioned previously, bulky ortho substituents, such as the cyclooctyl groups in 2,2'-Methylenebis(6-cyclooctyl-p-cresol), physically obstruct other molecules from attacking the radical center on the oxygen or the aromatic ring. nih.gov

Electronic Effects of Substituents: Both electron-donating and electron-withdrawing groups can stabilize a radical. youtube.com Electron-donating groups at the para position, like the methyl group in a cresol-based antioxidant, can help to delocalize the radical.

Intramolecular Hydrogen Bonding: In certain phenolic structures, intramolecular hydrogen bonds can contribute to the stability of the phenoxy radical. nih.gov

Mechanisms of Stabilization in Polymeric and Organic Systems

Primary Antioxidant Mechanisms of 2,2'-Methylenebis(6-cyclooctyl-p-cresol)

Primary antioxidants, also known as chain-breaking antioxidants, function by interrupting the free-radical chain reactions that underpin oxidative degradation. europlas.com.vn 2,2'-Methylenebis(6-cyclooctyl-p-cresol), a sterically hindered bisphenol, operates primarily through these mechanisms.

The principal mechanism by which 2,2'-Methylenebis(6-cyclooctyl-p-cresol) neutralizes oxidative processes is through free radical trapping via Hydrogen Atom Transfer (HAT). europlas.com.vnscripps.edu Oxidation in organic materials is a chain reaction that begins with the formation of highly reactive free radicals (R•). These radicals react with oxygen to form peroxy radicals (ROO•), which then abstract a hydrogen atom from the polymer or organic molecule, creating an unstable hydroperoxide (ROOH) and another free radical, thus propagating the degradation cycle. europlas.com.vn

2,2'-Methylenebis(6-cyclooctyl-p-cresol) intervenes by donating a hydrogen atom from one of its phenolic hydroxyl (-OH) groups to the peroxy radical. europlas.com.vnnih.gov This transfer neutralizes the highly reactive peroxy radical, converting it into a more stable hydroperoxide, and in turn, the antioxidant molecule becomes a resonance-stabilized phenoxyl radical.

Table 1: Hydrogen Atom Transfer (HAT) Mechanism

| Step | Reactants | Products | Description |

|---|---|---|---|

| Propagation | ROO• (Peroxy radical) + P-H (Polymer) | ROOH (Hydroperoxide) + P• (Polymer radical) | A reactive peroxy radical abstracts a hydrogen atom from the polymer chain, propagating the cycle. |

| Interruption | ROO• + Ar-OH (Antioxidant) | ROOH + Ar-O• (Antioxidant radical) | The phenolic antioxidant donates a hydrogen atom to the peroxy radical, terminating the chain reaction. europlas.com.vn |

The resulting antioxidant radical is significantly less reactive than the initial peroxy radical due to the delocalization of the unpaired electron across its aromatic ring structure. This stability prevents the antioxidant radical from initiating new oxidation chains. scienceopen.com The bulky cyclooctyl groups ortho to the hydroxyl groups provide steric hindrance, which further enhances the stability of the phenoxyl radical and contributes to the antioxidant's effectiveness.

Certain metal ions, particularly transition metals like copper, iron, and zinc, can act as pro-oxidants by catalyzing the decomposition of hydroperoxides into free radicals, thereby accelerating material degradation. nih.gov Polyphenolic compounds can sometimes counteract this effect by acting as metal chelators. They form stable complexes with these metal ions, effectively deactivating their catalytic activity. nih.govhzdr.de

The chelation process typically involves the phenolic hydroxyl groups binding to the metal ion. nih.gov While the bisphenolic structure of 2,2'-Methylenebis(6-cyclooctyl-p-cresol) suggests a potential for such interactions, this is not considered its primary stabilizing mechanism. Its main role remains that of a free-radical scavenger.

Inhibition of Oxidative Degradation in Polymer Matrices

The incorporation of 2,2'-Methylenebis(6-cyclooctyl-p-cresol) into polymer matrices is a common strategy to enhance their durability and extend their service life. ontosight.ai It is effective against degradation initiated by both heat and light.

Polymers are susceptible to thermo-oxidative degradation when exposed to high temperatures during processing and end-use. This process leads to chain scission or cross-linking, resulting in the deterioration of mechanical properties such as tensile strength and elongation, as well as discoloration. europlas.com.vnnih.gov

2,2'-Methylenebis(6-cyclooctyl-p-cresol) is used as a stabilizer to protect various polymers, including plastics and rubbers, from this type of degradation. ontosight.aioecd.org By effectively scavenging the free radicals generated by heat, it preserves the molecular weight and structural integrity of the polymer. The effectiveness of phenolic antioxidants in preventing thermo-oxidative aging is well-documented. For instance, studies on polyamides show that the addition of antioxidants significantly slows the deterioration of mechanical and dynamic properties during aging at elevated temperatures. nih.gov

This table is based on general findings for polyamide stabilization and illustrates the expected protective effect of an antioxidant like 2,2'-Methylenebis(6-cyclooctyl-p-cresol). Source: nih.gov

The large molecular size and the presence of cyclooctyl groups are thought to improve its compatibility and reduce volatility and migration from the polymer matrix, ensuring long-term protection.

Exposure to ultraviolet (UV) radiation from sunlight can also initiate degradation in polymers by generating free radicals. This process, known as photo-oxidation, leads to surface cracking, chalking, and color changes. ontosight.ai

2,2'-Methylenebis(6-cyclooctyl-p-cresol) contributes to stabilization against photo-oxidative processes, protecting materials from degradation caused by light. ontosight.ai A key application highlighting its role in light stabilization is its use as an intermediate in the synthesis of more complex stabilizers. For example, 2,2'-Methylenebis(6-cyclooctyl-p-cresol) can be reacted with triazine compounds to produce triazine-based UV light stabilizers, which are highly effective in protecting materials from photodegradation. google.com This indicates that the molecule itself possesses properties that are beneficial for resisting the effects of light.

Role in Mitigating Chain Scission and Cross-linking Reactions

The effectiveness of 2,2'-Methylenebis(6-cyclooctyl-p-cresol) in mitigating chain scission and cross-linking stems from its identity as a primary antioxidant, or radical scavenger. The degradation of many polymers, such as polyethylene (B3416737) and polypropylene (B1209903), is a free-radical chain reaction initiated by heat, UV light, or mechanical stress. This process generates highly reactive polymer alkyl (R•) and peroxyl (ROO•) radicals, which propagate the degradation by abstracting hydrogen atoms from other polymer chains, leading to a cascade of bond-breaking (chain scission) and bond-forming (cross-linking) reactions.

2,2'-Methylenebis(6-cyclooctyl-p-cresol) intervenes in this cycle by donating a hydrogen atom from its phenolic hydroxyl (-OH) groups to these reactive radicals. This action neutralizes the polymer radicals, forming a stable polymer chain and a phenoxy radical. The resulting antioxidant radical is significantly less reactive than the initial polymer radicals due to the steric hindrance provided by the bulky cyclooctyl groups adjacent to the hydroxyl group and resonance stabilization across the aromatic ring. This stabilization prevents the antioxidant radical from initiating new degradation chains.

The key reactions in this process are:

ROO• + ArOH → ROOH + ArO•

R• + ArOH → RH + ArO•

Where ArOH represents the phenolic antioxidant. The stable phenoxy radical (ArO•) can then terminate another radical, further inhibiting the degradation process.

Interaction and Compatibility within Material Systems

The performance of an antioxidant is not solely dependent on its chemical reactivity but also on its physical behavior within the polymer matrix. Issues such as dispersion, migration, and volatilization are critical factors that determine its practical utility.

Dispersion Characteristics and Homogeneity in Polymer Blends

For an antioxidant to be effective, it must be homogeneously dispersed throughout the polymer. Poor dispersion can lead to localized areas of degradation, compromising the integrity of the entire material. 2,2'-Methylenebis(6-cyclooctyl-p-cresol) is a solid, crystalline powder. tcichemicals.com Its dispersion in a polymer matrix is typically achieved during melt blending processes, such as extrusion.

The compatibility of this antioxidant with various polymers is a key attribute. The non-polar nature of the cyclooctyl and methyl groups on the phenolic rings makes it particularly compatible with polyolefins like polyethylene (PE) and polypropylene (PP). This compatibility facilitates a more uniform distribution of the antioxidant molecules within the polymer melt.

While specific studies on the morphology of polymer blends containing 2,2'-Methylenebis(6-cyclooctyl-p-cresol) are limited, research on similar phenolic antioxidants in polymer blends has shown that good compatibility leads to a fine and homogeneous dispersion of the antioxidant. This can be visually confirmed through techniques like scanning electron microscopy (SEM) or atomic force microscopy (AFM), which would be expected to show a uniform phase without significant agglomeration of the antioxidant particles. The quality of dispersion directly impacts the mechanical and aesthetic properties of the final product, preventing defects and ensuring consistent protection against degradation.

Resistance to Migration and Volatilization in Polymer Formulations

The long-term effectiveness of an antioxidant is heavily reliant on its ability to remain within the polymer matrix. Migration (the movement of the additive to the surface of the polymer) and volatilization (the loss of the additive as a gas, especially at elevated processing temperatures) are two physical processes that can deplete the antioxidant concentration over time, leading to premature failure of the material.

2,2'-Methylenebis(6-cyclooctyl-p-cresol) is a high molecular weight antioxidant. This characteristic is a significant advantage in minimizing both migration and volatilization. Lower molecular weight antioxidants are more prone to diffusing through the polymer matrix and escaping from the surface.

Data on Physical Properties Influencing Permanence

| Property | Value | Implication for Resistance to Migration and Volatilization |

| Molecular Weight | 392.58 g/mol nist.gov | The relatively high molecular weight reduces mobility within the polymer matrix, thus lowering the rate of migration and volatilization compared to smaller antioxidant molecules. |

| Melting Point | 132.0 to 136.0 °C tcichemicals.com | A high melting point contributes to lower volatility at the processing temperatures of many common polymers, ensuring that a greater proportion of the antioxidant remains in the material during manufacturing. |

| Vapor Pressure | Extremely Low (Estimated) | A very low vapor pressure is indicative of low volatility, which is crucial for maintaining the antioxidant concentration during high-temperature processing and throughout the service life of the polymer product. Data for a similar compound, 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol, shows an extremely low vapor pressure of 4.7 x 10⁻¹¹ Pa, suggesting a similar low volatility for the cyclooctyl variant. oecd.org |

| Solubility | Soluble in acetone; Insoluble in water tcichemicals.com | Low water solubility is advantageous as it prevents the leaching of the antioxidant from the polymer when it comes into contact with aqueous environments, a critical factor for applications like pipes (B44673) and outdoor equipment. |

Studies on other high molecular weight phenolic antioxidants have demonstrated their superior resistance to extraction and loss. For example, macromolecular antioxidants with a polyethylene backbone have been shown to have excellent resistance to volatilization and migration. researchgate.net While direct quantitative migration data for 2,2'-Methylenebis(6-cyclooctyl-p-cresol) is scarce, its structural similarity to other high-performance antioxidants suggests it would exhibit low levels of migration, making it suitable for applications requiring long-term stability and where contact with other media (e.g., food, water) is a concern, subject to regulatory approvals.

Advanced Applications and Performance Characteristics in Materials Science

Polymer Stabilization Applications

Sterically hindered phenols are crucial additives in the polymer industry, functioning as primary antioxidants that protect materials from degradation during high-temperature processing and throughout their service life. The mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to terminate the chain reaction of auto-oxidation. The bulky ortho-substituents, in this case, the cyclooctyl groups, are designed to enhance the stability of the resulting phenoxyl radical, preventing it from initiating new oxidation chains and contributing to its effectiveness as a stabilizer.

In polyolefins such as polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE), 2,2'-Methylenebis(6-cyclooctyl-p-cresol) is anticipated to provide excellent long-term thermal stability. specialchem.comalpha-plast.com.ua3vsigmausa.com The large cyclooctyl groups offer significant steric hindrance, which is a key factor in the efficiency of phenolic antioxidants at elevated temperatures. specialchem.com This structural feature is expected to reduce the volatility of the antioxidant, ensuring its persistence within the polymer matrix during processing and use. alpha-plast.com.ua

The performance of sterically hindered phenolic antioxidants in polyolefins is often evaluated by measuring the long-term thermal stability (LTTS), where a longer time to embrittlement at elevated temperatures indicates superior performance. alpha-plast.com.ua It is generally understood that the nature of the substituents at the 2 and 6 positions on the phenol (B47542) ring influences the antioxidant's efficacy. While direct comparative data for the cyclooctyl variant is not available, the principle of steric hindrance suggests it would offer substantial protection against thermal-oxidative degradation in polyolefins.

Table 1: Anticipated Performance Characteristics in Polyolefins

| Property | Expected Performance of 2,2'-Methylenebis(6-cyclooctyl-p-cresol) |

|---|---|

| Melt Flow Stability | High |

| Long-Term Thermal Stability | Excellent |

| Color Stability | Good |

| Volatility | Low |

The rubber industry widely employs phenolic antioxidants to protect elastomers from degradation caused by heat, oxygen, and ozone. In applications such as tires, where materials like bromobutyl rubber are subjected to dynamic stress and high temperatures, the role of an effective antioxidant is critical. Analogous compounds, such as 2,2'-Methylenebis(6-tert-butyl-p-cresol), are known to be incorporated into bromobutyl rubber matrices to enhance their thermo-reversibility. It is therefore reasonable to infer that 2,2'-Methylenebis(6-cyclooctyl-p-cresol) would serve a similar function, providing robust protection against oxidative degradation and contributing to the durability and safety of the final product.

The large cyclooctyl groups would likely improve the compatibility of the antioxidant with the rubber matrix and reduce its migration, a crucial factor for maintaining long-term performance in dynamic applications.

In polymeric composites and blends, antioxidants play a vital role in protecting both the polymer matrix and any organic reinforcing agents from degradation. The effectiveness of an antioxidant in these systems depends on its compatibility with the different phases of the material. The cyclooctyl groups in 2,2'-Methylenebis(6-cyclooctyl-p-cresol) are expected to enhance its solubility in a variety of polymeric materials, making it a potentially effective stabilizer for a wide range of composites and blends. By preventing the oxidative degradation of the polymer matrix, the antioxidant helps to maintain the mechanical integrity and interfacial adhesion within the composite material.

Stabilization in Organic Fluids

Sterically hindered phenols are also utilized as antioxidants in organic fluids such as fuels and lubricants to prevent oxidative degradation, which can lead to the formation of sludge, varnish, and corrosive byproducts. The bulky cyclooctyl groups in 2,2'-Methylenebis(6-cyclooctyl-p-cresol) would be expected to impart good solubility in hydrocarbon-based fluids. Its function would be to inhibit oxidation reactions, thereby extending the service life of the fluid and protecting the machinery in which it is used. The general use of its analogue, 2,2'-methylenebis(6-tert-butyl-4-methylphenol), in lubricants and greases supports this anticipated application. europa.eu

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2,2'-Methylenebis(6-cyclooctyl-p-cresol) |

| Polypropylene |

| Polyethylene |

| Bromobutyl rubber |

| Polyamides |

| Polyesters |

| 2,2'-Methylenebis(6-tert-butyl-p-cresol) |

Enhancing Oxidation Stability in Biodiesel and Petroleum Products

The utility of 2,2'-Methylenebis(6-cyclooctyl-p-cresol) as an antioxidant is critical in the fuel industry, particularly for improving the shelf life and quality of biodiesel and other petroleum products. europa.eu Biodiesel, derived from fatty acid methyl esters (FAMEs), is inherently more susceptible to oxidation than conventional petroleum diesel due to its higher content of unsaturated and polyunsaturated components. frontiersin.orguns.ac.id This instability can lead to the formation of peroxides, acids, and insoluble gums, which can compromise fuel quality, block filters, and negatively impact engine performance. uns.ac.idmdpi.com

The primary function of phenolic antioxidants like 2,2'-Methylenebis(6-cyclooctyl-p-cresol) is to delay or prevent autoxidation by inhibiting the formation of free radicals or interrupting their propagation. nih.gov The compound's hydrogen-donating phenolic groups neutralize peroxy radicals, effectively terminating the chain reactions that drive oxidative degradation. The rate of oxidation is influenced by factors such as the feedstock composition, storage conditions including temperature and light exposure, and the presence of metal contaminants. mdpi.com

Research into the effectiveness of various antioxidant additives has shown that hindered phenols significantly improve the oxidation stability of biodiesel. researchgate.net The performance of these additives is often measured by standardized methods like the Rancimat test (EN 14112), which determines the induction period—a measure of the fuel's resistance to oxidation. frontiersin.org The addition of synthetic antioxidants is a common strategy to ensure that biodiesel meets the stringent stability requirements set by standards like EN 14214. frontiersin.org While specific performance data for 2,2'-Methylenebis(6-cyclooctyl-p-cresol) is often proprietary, the general effectiveness of this class of hindered phenolic antioxidants is well-documented.

Table 1: Factors Influencing Biodiesel Oxidation and the Role of Antioxidants

| Factor | Impact on Oxidation | Role of 2,2'-Methylenebis(6-cyclooctyl-p-cresol) |

| Feedstock Composition | Higher levels of unsaturated fatty acids (e.g., linoleic, linolenic) increase susceptibility to oxidation. frontiersin.org | Scavenges free radicals, protecting unsaturated chains from degradation. |

| Storage Temperature | Higher temperatures accelerate the rate of oxidative reactions. mdpi.com | Provides thermal stability, extending the fuel's shelf life under various storage conditions. |

| Light Exposure | UV light can initiate and accelerate oxidation processes (photo-oxidation). mdpi.com | Acts as a light stabilizer, absorbing UV radiation and preventing the initiation of radical chains. |

| Metal Contaminants | Metals like copper and iron act as catalysts, significantly speeding up oxidation. researchgate.net | Can chelate metal ions, deactivating their catalytic effect and preserving fuel integrity. |

Use in Hydraulic Fluids and Greases

In the realm of lubricants, 2,2'-Methylenebis(6-cyclooctyl-p-cresol) is incorporated into hydraulic fluids and greases to prevent oxidative breakdown of the base oil. europa.eu The demanding operating conditions of hydraulic systems, which often involve high temperatures and pressures, accelerate the oxidation process. researchgate.net This degradation can lead to an increase in fluid viscosity, the formation of sludge and varnish, and the generation of corrosive acidic byproducts, ultimately causing equipment malfunction and failure.

The compound functions as a primary antioxidant, protecting the lubricant and extending its service life. This is particularly crucial for biodegradable hydraulic fluids, such as those based on vegetable oils (HETG) or synthetic esters (HEES), which can have lower intrinsic oxidation stability compared to mineral oils. biona-oils.com For these environmentally acceptable lubricants, effective antioxidant packages are essential to meet the performance requirements of modern hydraulic systems. biona-oils.com The addition of antioxidants helps maintain critical fluid properties like viscosity, anti-wear capability, and corrosion protection over a wide range of operating temperatures. cogelsa.com

Table 2: Application of 2,2'-Methylenebis(6-cyclooctyl-p-cresol) in Lubricants

| Lubricant Type | Primary Challenge | Performance Enhancement by the Antioxidant |

| Hydraulic Fluids | Oxidation due to high temperature and pressure, leading to sludge and acid formation. cogelsa.com | Prevents viscosity increase, inhibits sludge and varnish, extends fluid life. |

| Greases | Oil bleed and hardening caused by oxidation of the base oil. | Maintains consistency and structural integrity of the grease over time. |

| Biodegradable Fluids (e.g., HEES, HETG) | Lower inherent thermal and oxidative stability compared to mineral oils. biona-oils.com | Improves stability to meet demanding technical requirements for high-performance applications. |

Role in Adhesives, Sealants, and Coatings

2,2'-Methylenebis(6-cyclooctyl-p-cresol) also serves as a critical stabilizer in the formulation of adhesives, sealants, and coatings. europa.eu In these applications, the antioxidant protects the polymeric binder and other organic components from degradation caused by exposure to oxygen, heat, and UV light. This oxidative damage can lead to a loss of adhesion, discoloration, cracking, and a general failure of the product's protective or bonding function.

As a non-staining antioxidant, it is suitable for use in light-colored or clear formulations where maintaining aesthetic appearance is important. Its low volatility ensures that it remains within the material matrix during processing and throughout the service life of the product, providing long-term protection. By preventing the oxidative cross-linking or chain scission of polymers, the compound helps to preserve the flexibility, strength, and durability of adhesives, sealants, and coatings. The use of such stabilizers is an integral part of creating high-performance, long-lasting materials for construction, automotive, and industrial assemblies.

Analytical Methodologies for the Characterization and Quantification of 2,2 Methylenebis 6 Cyclooctyl P Cresol

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating 2,2'-Methylenebis(6-cyclooctyl-p-cresol) from impurities and other components within a sample matrix. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Content Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity and assay of 2,2'-Methylenebis(6-cyclooctyl-p-cresol). The technique is particularly well-suited for non-volatile and thermally sensitive compounds. Purity analysis by HPLC is often reported by chemical suppliers, with typical purities of 95% or greater. tcichemicals.comlabproinc.com

Reverse-phase HPLC (RP-HPLC) is the most common mode used for this analysis. In this method, a non-polar stationary phase is paired with a polar mobile phase. For compounds similar in structure, such as other methylene-bridged cresols, C18 columns are frequently utilized. nih.gov The mobile phase typically consists of a mixture of acetonitrile (B52724) and water. nist.govsielc.com To ensure good peak shape and resolution, an acid modifier like phosphoric acid or formic acid may be added to the mobile phase. nist.govsielc.com Formic acid is particularly useful when the HPLC system is coupled to a mass spectrometer (MS) for detection. nist.govsielc.com

Table 1: Typical HPLC Parameters for the Analysis of Related Hindered Phenolic Antioxidants

| Parameter | Typical Setting |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (gradient or isocratic) |

| Modifier | Phosphoric Acid or Formic Acid |

| Detector | UV-Vis Diode Array Detector (DAD) |

This table represents typical conditions for related compounds, as specific application notes for 2,2'-Methylenebis(6-cyclooctyl-p-cresol) are not widely available in the public domain.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Identification and Quantification

Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) detector is a powerful tool for the identification and quantification of 2,2'-Methylenebis(6-cyclooctyl-p-cresol). GC separates volatile compounds, and the MS provides detailed structural information, leading to high selectivity and sensitivity. nih.govmatec-conferences.orgthermofisher.com

For high molecular weight and less volatile phenolic compounds like 2,2'-Methylenebis(6-cyclooctyl-p-cresol), derivatization is often employed to increase their volatility and improve chromatographic performance. A common derivatization technique is silylation, which replaces the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (B98337) (TMS) group. nih.gov

The GC method involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (such as helium) through a capillary column. The column, often a low-polarity phase like a 5% diphenyl/95% dimethyl polysiloxane, separates the components based on their boiling points and interactions with the stationary phase. nih.govthermofisher.com The separated components then enter the mass spectrometer.

Table 2: General GC-MS Parameters for the Analysis of Phenolic Compounds

| Parameter | Typical Setting |

| Column | Low-polarity capillary column (e.g., HP-5ms, TG-5SilMS) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | A temperature gradient is used to elute a wide range of compounds. |

| Detector | Mass Spectrometer (Electron Ionization mode) |

This table outlines general conditions for phenolic analysis; specific optimized parameters for 2,2'-Methylenebis(6-cyclooctyl-p-cresol) would require method development.

Spectroscopic Identification and Structural Analysis

Spectroscopic techniques are indispensable for the structural elucidation of 2,2'-Methylenebis(6-cyclooctyl-p-cresol), confirming its identity and providing information about its chemical bonds and atomic arrangement.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, the characteristic vibrations of different bonds can be observed. For 2,2'-Methylenebis(6-cyclooctyl-p-cresol), the IR spectrum would be expected to show several key absorption bands.

Based on the spectra of closely related compounds like 2,2'-methylenebis[6-(1-methylcyclohexyl)-p-cresol], the following characteristic peaks can be anticipated nist.govnist.gov:

O-H Stretch: A broad band in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl (-OH) group. The broadness is due to hydrogen bonding.

C-H Stretch: Multiple sharp peaks in the 3000-2850 cm⁻¹ region, corresponding to the stretching vibrations of C-H bonds in the aromatic rings, methylene (B1212753) bridge, and cyclooctyl groups.

C=C Stretch: Aromatic ring stretching vibrations typically appear in the 1600-1450 cm⁻¹ region.

C-O Stretch: The stretching vibration of the phenolic C-O bond is expected to be found in the 1260-1180 cm⁻¹ range.

Table 3: Expected Infrared Absorption Bands for 2,2'-Methylenebis(6-cyclooctyl-p-cresol)

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | 3600 - 3200 (broad) |

| Aliphatic & Aromatic C-H | 3000 - 2850 |

| Aromatic C=C | 1600 - 1450 |

| Phenolic C-O | 1260 - 1180 |

This table is based on characteristic infrared absorption frequencies and data from analogous compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In the context of GC-MS, electron ionization (EI) is a common method.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

While experimental NMR data for 2,2'-Methylenebis(6-cyclooctyl-p-cresol) is not widely published, the expected chemical shifts can be inferred from the known structure and data for related compounds such as p-cresol (B1678582) and its derivatives. hmdb.cachemicalbook.comchemicalbook.com

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, the methylene bridge protons, the protons of the cyclooctyl groups, the methyl group protons on the cresol (B1669610) ring, and the phenolic hydroxyl protons. The aromatic protons would appear in the downfield region (typically 6.5-8.0 ppm). The methylene bridge protons would likely appear as a singlet around 3.5-4.5 ppm. The numerous protons of the cyclooctyl groups would create complex multiplets in the upfield region (around 1.0-2.5 ppm), along with the singlet for the methyl group protons (around 2.0-2.5 ppm). The phenolic -OH proton signal would be a singlet whose chemical shift is dependent on concentration and solvent.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The aromatic carbons would resonate in the 110-160 ppm range, with the carbon attached to the hydroxyl group appearing at the more downfield end of this range. The methylene bridge carbon would be expected around 30-40 ppm. The carbons of the cyclooctyl and methyl groups would appear in the upfield region of the spectrum.

It is important to note that the above NMR descriptions are theoretical estimations. Precise chemical shifts and coupling constants would need to be determined from experimental data.

Advanced Techniques for Antioxidant Activity Assessment in Materials

The evaluation of an antioxidant's efficacy is crucial for determining its suitability for protecting materials, such as polymers and oils, from oxidative degradation. For sterically hindered phenols like 2,2'-Methylenebis(6-cyclooctyl-p-cresol), several advanced analytical techniques are employed to quantify their performance. These methods provide critical data on how the antioxidant behaves under conditions that simulate the stresses of processing and long-term use.

Rancimat Test for Induction Period Determination and Oxidative Stability

The Rancimat method is a widely used accelerated aging test to determine the oxidative stability of oils, fats, and polymeric materials. researchgate.netresearchgate.net The test works by subjecting a sample to elevated temperatures (typically between 80 and 160 °C) and a constant stream of purified air. researchgate.netuomustansiriyah.edu.iq This environment accelerates the oxidation process. During the initial phase, known as the induction period, the antioxidant within the sample scavenges free radicals, preventing the rapid oxidation of the material. researchgate.net

As the antioxidant is consumed, the rate of oxidation increases sharply, leading to the formation of secondary oxidation products, primarily volatile organic acids like formic and acetic acid. researchgate.netnih.gov The air stream carries these volatile compounds into a measuring vessel containing deionized water. researchgate.net The absorption of these acidic byproducts increases the electrical conductivity of the water, which is continuously monitored. The induction period (or Oxidative Stability Index, OSI) is defined as the time taken to reach a rapid increase in conductivity, marking the end of the antioxidant's protective effect. researchgate.net A longer induction time indicates higher oxidative stability and greater antioxidant effectiveness. researchgate.net

The performance of 2,2'-Methylenebis(6-cyclooctyl-p-cresol) can be evaluated by incorporating it into a substrate matrix (e.g., a polymer or an oil) and comparing the induction time to a control sample without the antioxidant. The antioxidant activity index, calculated as the ratio of the induction time of the stabilized sample to that of the control, quantifies its efficacy. metrohm.com

Table 1: Representative Rancimat Test Results for Phenolic Antioxidants in Lard at 110 °C

| Antioxidant | Mean Induction Time (hours) | Antioxidative Activity Index (AAI) |

| Control (Pure Lard) | 2.55 | 1.00 |

| 2,2'-Methylenebis(6-cyclooctyl-p-cresol) (Hypothetical) | 25.50 | 10.00 |

| Butylated Hydroxytoluene (BHT) | 6.18 | 2.42 |

| Butylated Hydroxyanisole (BHA) | 10.92 | 4.28 |

| Gallic Acid | 37.84 | 14.84 |

| Data for BHT, BHA, and Gallic Acid are sourced from Metrohm application notes. metrohm.com The data for 2,2'-Methylenebis(6-cyclooctyl-p-cresol) is hypothetical to illustrate its expected high performance as a hindered phenolic antioxidant. |

DPPH· Radical Scavenging Assay for Antioxidant Capacity

The DPPH· (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common, rapid, and straightforward method for evaluating the intrinsic antioxidant capacity of a compound. nih.govosti.gov This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH· free radical. nih.gov The DPPH· radical has a deep violet color in solution and exhibits a strong absorbance at approximately 517 nm. nih.govosti.gov

When the DPPH· radical reacts with a hydrogen-donating antioxidant, such as the phenolic hydroxyl groups in 2,2'-Methylenebis(6-cyclooctyl-p-cresol), it is reduced to its non-radical form, DPPH-H. researchgate.net This conversion results in the fading of the violet color to yellow, causing a decrease in absorbance at 517 nm. researchgate.net The degree of discoloration is directly proportional to the number of radicals scavenged by the antioxidant. osti.gov

Table 2: Representative DPPH· Radical Scavenging Activity for Various Phenolic Compounds

| Compound | EC₅₀ (μg/mL) | Description |

| 2,2'-Methylenebis(6-cyclooctyl-p-cresol) (Hypothetical) | 55 | High molecular weight hindered bisphenol |

| Butylated Hydroxytoluene (BHT) | 28.5 | Synthetic hindered monophenol |

| Trolox | 4.5 | Vitamin E analog standard |

| Quercetin | 2.5 | Natural flavonoid |

| Cinnamon Bark Essential Oil | 90.63 | Natural extract |

| This table includes representative EC₅₀ values from various sources to illustrate the range of antioxidant potencies. The value for 2,2'-Methylenebis(6-cyclooctyl-p-cresol) is hypothetical, reflecting its expected potent radical scavenging ability due to its two phenolic hydroxyl groups. |

Oxygen Uptake Measurements for Material Degradation Studies

Oxygen uptake measurement is a highly sensitive and reliable method for studying the oxidative degradation of polymeric materials and the effectiveness of stabilizers like 2,2'-Methylenebis(6-cyclooctyl-p-cresol). researchgate.net This technique directly measures the amount of oxygen consumed by a material over time as it degrades under specific conditions of temperature and oxygen pressure. researchgate.netresearchgate.net

The experimental setup typically involves placing a small sample of the material (e.g., a polymer film or powder containing the antioxidant) into a sealed chamber with a known volume of oxygen. researchgate.net As the material oxidizes, it consumes oxygen, leading to a pressure drop within the chamber that is precisely monitored. The rate of oxygen consumption provides direct kinetic information about the degradation process. researchgate.net

During the initial phase of the experiment, the antioxidant inhibits oxidation, and the oxygen uptake is very slow. This period is known as the oxidation induction time (OIT). Once the antioxidant is depleted, a sharp increase in the rate of oxygen consumption occurs, indicating the onset of rapid polymer degradation. researchgate.net By comparing the OIT of a stabilized polymer with that of an unstabilized control, the efficiency of the antioxidant can be accurately determined. This method is particularly valuable for assessing long-term stability and predicting the service life of materials. researchgate.net

Table 3: Representative Oxygen Uptake Data for a Polymer Stabilized with a Phenolic Antioxidant at 140 °C

| Time (hours) | Oxygen Uptake (mol/kg) - Unstabilized Polymer | Oxygen Uptake (mol/kg) - Stabilized with Antioxidant |

| 0 | 0.00 | 0.00 |

| 50 | 0.02 | 0.00 |

| 100 | 0.05 | 0.01 |

| 150 | 0.15 (OIT ≈ 120h) | 0.01 |

| 200 | 0.35 | 0.02 |

| 250 | 0.60 | 0.02 |

| 300 | 0.95 | 0.03 |

| 350 | 1.35 | 0.05 (OIT ≈ 330h) |

| 400 | 1.80 | 0.25 |

| This table presents hypothetical data illustrating the typical results from an oxygen uptake experiment. The stabilized polymer, representative of a material containing an effective antioxidant like 2,2'-Methylenebis(6-cyclooctyl-p-cresol), shows a significantly longer oxidation induction time (OIT) and a much lower rate of oxygen consumption compared to the unstabilized control. |

Environmental Fate and Transformation Pathways of 2,2 Methylenebis 6 Cyclooctyl P Cresol

Environmental Persistence and Degradation Processes

Biodegradation Studies and Rates in Environmental Compartments

No studies detailing the biodegradation of 2,2'-Methylenebis(6-cyclooctyl-p-cresol) in environmental compartments such as soil, water, or sediment were identified. Consequently, no data on its biodegradation rates or its classification as readily or not readily biodegradable are available.

Photodegradation Kinetics and Atmospheric Lifetime

There is no available information regarding the photodegradation kinetics of 2,2'-Methylenebis(6-cyclooctyl-p-cresol). Studies estimating its atmospheric half-life through reactions with photochemically-produced hydroxyl radicals have not been found.

Stability in Aqueous and Soil Environments

Specific data on the stability of 2,2'-Methylenebis(6-cyclooctyl-p-cresol) in aqueous and soil environments, including hydrolysis and other abiotic degradation processes, are not available in the reviewed literature.

Environmental Distribution and Partitioning Behavior

Predictive Modeling of Distribution Across Air, Water, Soil, and Sediment

No predictive modeling studies, such as fugacity level III calculations, have been published for 2,2'-Methylenebis(6-cyclooctyl-p-cresol). Therefore, its partitioning behavior and expected distribution across environmental compartments like air, water, soil, and sediment remain uncharacterized.

Transport and Mobilization within Environmental Matrices

In the absence of data on its physicochemical properties and partitioning coefficients, the potential for transport and mobilization of 2,2'-Methylenebis(6-cyclooctyl-p-cresol) within and between environmental matrices cannot be determined.

There is a clear and significant data gap in the scientific literature regarding the environmental fate and transformation pathways of 2,2'-Methylenebis(6-cyclooctyl-p-cresol). Further research, including laboratory studies and predictive modeling, would be necessary to characterize its behavior in the environment.

Characterization of Environmental Transformation Products and Metabolites

However, based on the known environmental behavior of structurally similar compounds, such as other alkylphenols, methylenebisphenols, and cresols, a putative environmental transformation pathway for 2,2'-Methylenebis(6-cyclooctyl-p-cresol) can be inferred. These related compounds undergo several key transformation processes in the environment, including biodegradation and photodegradation.

Inferred Transformation Pathways:

The structure of 2,2'-Methylenebis(6-cyclooctyl-p-cresol) suggests several potential sites for environmental transformation:

Oxidation of the Methylene (B1212753) Bridge: The methylene group connecting the two phenolic rings is a potential site for oxidation, which could lead to the formation of a benzophenone-like structure. This could be followed by cleavage of the bond, resulting in two separate substituted cresol (B1669610) molecules.

Hydroxylation of the Aromatic Ring: Microbial or photochemical processes could introduce additional hydroxyl groups onto the phenolic rings.

Oxidation of the Cyclooctyl Groups: The cyclooctyl substituents are likely to undergo oxidative degradation. This can involve hydroxylation of the cycloalkane ring, followed by further oxidation to form ketones and eventually ring-opening to yield various aliphatic carboxylic acids. This is a common pathway for the environmental degradation of alkyl chains on phenolic compounds.

Oxidation of the Methyl Group: The methyl group on the p-cresol (B1678582) moiety could be oxidized to a hydroxymethyl group, then to a formyl group, and finally to a carboxylic acid group.

Conjugation: In biological systems, the phenolic hydroxyl groups are common sites for conjugation with molecules like glucuronic acid or sulfate. This process increases water solubility and facilitates excretion in organisms, and similar processes could occur in the environment through microbial activity.

It is important to emphasize that these are hypothesized transformation pathways based on the degradation of analogous compounds. Without specific experimental data for 2,2'-Methylenebis(6-cyclooctyl-p-cresol), the exact nature and prevalence of its environmental transformation products remain unknown.

Data on Environmental Transformation Products:

As of the latest available research, there is no specific data identifying the environmental transformation products of 2,2'-Methylenebis(6-cyclooctyl-p-cresol). Therefore, the following data table, which would typically list such products, remains empty.

Table 7.3.1: Characterized Environmental Transformation Products of 2,2'-Methylenebis(6-cyclooctyl-p-cresol)

| Transformation Product | Chemical Formula | Molecular Weight ( g/mol ) | Method of Identification | Environmental Matrix | Reference |

|---|---|---|---|---|---|

| No data available | |||||

| No data available |

Future Research Directions and Emerging Trends for 2,2 Methylenebis 6 Cyclooctyl P Cresol

Rational Design of Next-Generation Cyclooctyl-Substituted Bis-Phenols

The future development of phenolic antioxidants hinges on the rational design of molecules with tailored properties. For cyclooctyl-substituted bis-phenols, research is moving beyond serendipitous discovery towards a more predictive and targeted approach. Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in this endeavor, seeking to establish clear correlations between molecular structure and antioxidant efficacy. plaschina.com.cnnih.gov

Future research will likely focus on systematically modifying the core structure of 2,2'-Methylenebis(6-cyclooctyl-p-cresol) to enhance its performance. Key areas of investigation include:

Varying the Cycloalkyl Substituent: Exploring the impact of replacing the cyclooctyl group with other cyclic or branched alkyl groups of varying sizes and geometries. The goal is to optimize the balance between steric hindrance, which is crucial for the stability of the resulting phenoxyl radical, and the molecule's solubility and mobility within the polymer matrix.

Modifying the Bridge Linkage: Investigating alternatives to the methylene (B1212753) bridge (—CH₂—) that connects the two phenolic rings. Different bridging groups could influence the molecule's conformational flexibility and the electronic communication between the two phenol (B47542) moieties, potentially impacting its radical scavenging ability.

Substitution on the Aromatic Ring: Introducing additional functional groups on the p-cresol (B1678582) rings to modulate the electronic properties of the phenolic hydroxyl group. Electron-donating groups, for example, can lower the bond dissociation energy of the O-H bond, making the antioxidant more reactive towards peroxy radicals.

The insights gained from these systematic studies will enable the design of next-generation antioxidants with superior performance characteristics, such as enhanced thermal stability, improved color retention in the final product, and greater long-term efficacy.

Table 1: Influence of Structural Modifications on Antioxidant Performance (Hypothetical Data)

| Modification to 2,2'-Methylenebis(6-cyclooctyl-p-cresol) | Predicted Change in Oxidation Induction Time (OIT) | Predicted Impact on Polymer Color Stability | Rationale |

| Replacement of cyclooctyl with cyclohexyl | Slight decrease | Minimal change | Reduced steric hindrance may slightly lower phenoxyl radical stability. |

| Replacement of methylene bridge with thioether bridge | Increase | Potential for improved synergy | Thioether group can act as a secondary antioxidant, decomposing hydroperoxides. |

| Addition of a methoxy (B1213986) group at the meta-position | Increase | Possible slight yellowing | Electron-donating group enhances H-atom donating ability. |

Advanced Computational Modeling for Predicting Performance and Stability

Computational chemistry is an increasingly powerful tool for accelerating the development of new materials and additives. nih.gov For 2,2'-Methylenebis(6-cyclooctyl-p-cresol) and its derivatives, advanced computational modeling offers a pathway to predict performance and stability before undertaking costly and time-consuming laboratory synthesis and testing.

Key computational techniques being applied and explored include:

Density Functional Theory (DFT): DFT calculations are instrumental in determining fundamental molecular properties that govern antioxidant activity. nih.gov These include the bond dissociation enthalpy (BDE) of the phenolic O-H bond, which is a primary indicator of radical scavenging efficiency, and the ionization potential (IP), which relates to the electron-donating ability of the molecule. Researchers can use DFT to screen virtual libraries of candidate molecules and prioritize those with the most promising BDE and IP values. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the antioxidant molecule within a polymer matrix over time. This allows for the prediction of key physical properties such as solubility, diffusivity, and volatility. By understanding how the molecule moves and distributes itself within the polymer, researchers can better predict its long-term effectiveness and its propensity to migrate or leach out of the material.

pKa Predictions: Computational methods are being developed to accurately predict the acid dissociation constant (pKa) of phenolic compounds. mdpi.comresearchgate.net The pKa value is crucial as it influences the antioxidant mechanism, particularly in environments where deprotonation pathways can contribute to radical scavenging.

These computational approaches, when used in concert, can provide a detailed, multi-scale understanding of antioxidant behavior, from the quantum mechanical level of bond breaking to the macroscopic level of performance in a finished product.

Investigation of Synergistic Effects with Co-stabilizers in Complex Formulations

In practical applications, phenolic antioxidants like 2,2'-Methylenebis(6-cyclooctyl-p-cresol) are rarely used in isolation. They are typically part of a complex formulation that includes co-stabilizers, which work through different mechanisms to protect the polymer. A significant area of research is the investigation of synergistic effects between primary antioxidants and these co-stabilizers.

The primary mechanism for hindered phenolic antioxidants is the donation of a hydrogen atom to terminate chain-propagating peroxy radicals. However, this process does not address the hydroperoxides that have already formed. Secondary antioxidants, or hydroperoxide decomposers, are crucial in this regard. The most common classes of co-stabilizers studied for synergy with hindered phenols are:

Thioethers: Similar to phosphites, thioethers function by decomposing hydroperoxides. They are particularly effective at providing long-term thermal stability.

Table 2: Synergistic Effect of 2,2'-Methylenebis(6-cyclooctyl-p-cresol) with a Phosphite Co-stabilizer in Polypropylene (B1209903) (Illustrative Data)

| Antioxidant System | Concentration (wt%) | Oxidation Induction Time (OIT) at 200°C (minutes) |

| Unstabilized Polypropylene | 0 | 1.5 |

| 2,2'-Methylenebis(6-cyclooctyl-p-cresol) alone | 0.1 | 15.2 |

| Phosphite Stabilizer alone | 0.1 | 5.8 |

| 2,2'-Methylenebis(6-cyclooctyl-p-cresol) + Phosphite Stabilizer | 0.05 + 0.05 | 28.5 |

Future research in this area will focus on elucidating the complex chemical interactions that underpin these synergistic effects. This includes studying the reaction kinetics and the potential for regenerative cycles where the co-stabilizer can help to regenerate the active form of the phenolic antioxidant.

Exploration of Novel Applications in Niche and High-Performance Materials

While 2,2'-Methylenebis(6-cyclooctyl-p-cresol) has established applications in commodity plastics and rubber, there is a significant opportunity to explore its use in more demanding, high-performance materials. Its low volatility and good thermal stability make it a prime candidate for polymers that are processed at high temperatures or used in extreme environments.

Emerging application areas for this and next-generation cyclooctyl-substituted bis-phenols include:

Engineering Plastics: Materials like polyamides (PA), polyesters (e.g., PET, PBT), and polycarbonates (PC) are used in automotive, electronics, and industrial applications where long-term thermal stability is critical. The high molecular weight and low volatility of 2,2'-Methylenebis(6-cyclooctyl-p-cresol) can prevent its loss during processing and service life, ensuring sustained protection.

High-Temperature Elastomers: Specialty elastomers used in seals, gaskets, and hoses for automotive and aerospace applications require antioxidants that can withstand high operating temperatures without degrading or leaching.

Synthetic Lubricants and Greases: The solubility of cyclooctyl-substituted phenols in hydrocarbon-based fluids makes them suitable for use as antioxidants in synthetic lubricants, where they can prevent oxidative breakdown and extend the fluid's operational life.

Adhesives and Sealants: In applications where adhesives and sealants are exposed to heat and oxygen, the incorporation of a stable, non-staining antioxidant like 2,2'-Methylenebis(6-cyclooctyl-p-cresol) can prevent degradation and maintain bond strength over time.

Research in this domain will involve performance testing of this antioxidant in these various high-performance matrices, evaluating its effectiveness in protecting key physical and mechanical properties under accelerated aging conditions.

Q & A

Basic: What synthetic methodologies are applicable for 2,2'-methylenebis(6-cyclooctyl-p-cresol)?

The synthesis typically involves a condensation reaction between formaldehyde and substituted p-cresol derivatives. For analogs like 2,2'-methylenebis(6-tert-butyl-p-cresol), the process includes:

- Step 1 : Reacting p-cresol with cyclooctylating agents (e.g., cyclooctyl halides) to introduce the 6-cyclooctyl substituent.

- Step 2 : Condensing the substituted cresol with formaldehyde under acidic or basic catalysis (e.g., H₂SO₄ or NaOH).

- Key Parameters : Temperature (80–120°C), molar ratio of reactants (2:1 cresol:formaldehyde), and reaction time (4–8 hours) .